REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([CH2:9][N+:10]([O-])=O)([OH:8])[CH2:4][CH2:3]1>C(O)C.[OH-].[Pd+2].[OH-]>[NH2:10][CH2:9][C:5]1([OH:8])[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1 |f:2.3.4|
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Name
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|
Quantity
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11.57 g
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Type
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reactant
|
Smiles
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CN1CCC(CC1)(O)C[N+](=O)[O-]
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Name
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|
Quantity
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2.3 g
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Type
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catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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for 55 hours
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Duration
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55 h
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through a layer of CELITE
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Type
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FILTRATION
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Details
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filter aid
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Type
|
WASH
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Details
|
the filter cake was rinsed with methanol (100 mL)
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
NCC1(CCN(CC1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |